Cas no 522-70-3 (Antimycin A3)

Antimycin A3 structure
Antimycin A3 structure
商品名:Antimycin A3
CAS番号:522-70-3
MF:C26H36N2O9
メガワット:520.57204
CID:375252

Antimycin A3 化学的及び物理的性質

名前と識別子

    • ANTIMYCIN A3
    • Butanoic acid, 2(or3)-methyl-,(2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-butyl-2,6-dimethyl-4,9-dioxo-1,5
    • Butanoic acid, 2(or3)-methyl-,(2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-butyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-ylester
    • [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
    • 3-Methyl-butyric acid (2R,3S,6S,7R,8R)-8-butyl-3-{[1-(3-formylamino-2- hydroxy-phenyl)-methanoyl]-amino}-2,6-dimethyl-4,9-
    • A 80021F34
    • Aids012099
    • Aids-012099
    • Blastmycin
    • Nsc58239
    • Antimycin A3

計算された属性

  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 37
  • 回転可能化学結合数: 10
  • 複雑さ: 818
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 157
  • ひょうめんでんか: 0
  • 互変異性体の数: 14
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 色と性状: 針状結晶
  • 密度みつど: 1.2829 (rough estimate)
  • ゆうかいてん: 170.5-171.5° (Liu); 174-174.5° (Kinoshita)
  • ふってん: 603.87°C (rough estimate)
  • 屈折率: 1.5300 (estimate)
  • ようかいせい: アセトン/酢酸エチル/ベンゼン/クロロホルムと四塩化炭素に溶解し、メタノール/エタノールとエチルエーテルに溶解し、ヘキサン/シクロヘキサンに微溶解し、石油エーテルに極微溶解し、水にほとんど溶解しない
  • ひせんこうど: D26 +64.3° (chloroform) (Liu); D24 +80° (Kinoshita)

Antimycin A3 セキュリティ情報

  • 危険物輸送番号:UN 3172
  • WGKドイツ:2
  • 危険カテゴリコード: 23/24/25
  • セキュリティの説明: 36/37/39-45
  • RTECS番号:EB3140000
  • 危険物標識: T
  • 危険レベル:6.1(a)
  • 包装カテゴリ:II
  • 危険レベル:6.1(a)
  • 包装グループ:II
  • どくせい:LD50 in mice (mg/kg): 1.8 i.p.; 1.6 s.c. (Watanabe)
  • リスク用語:23/24/25

Antimycin A3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BioAustralis
BIA-A1444-5 mg
Antimycin A3
522-70-3 >95%byHPLC
5mg
$896.00 2023-09-16
BioAustralis
BIA-A1444-1 mg
Antimycin A3
522-70-3 >95%byHPLC
1mg
$256.00 2023-09-16
MedChemExpress
HY-105755-1mg
Antimycin A3
522-70-3
1mg
¥7300 2022-06-06
BioAustralis
BIA-A1444-1mg
Antimycin A3
522-70-3 >95% by HPLC
1mg
$275.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-391459-1mg
Antimycin A3,
522-70-3
1mg
¥1504.00 2023-09-05
ChemScence
CS-0026593-1mg
Antimycin A3
522-70-3 ≥98.0%
1mg
$730.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69880-1mg
Antimycin A3
522-70-3 98%
1mg
¥2707.00 2022-04-26
eNovation Chemicals LLC
Y1256760-1mg
A3
522-70-3 99%
1mg
$1385 2022-11-02
1PlusChem
1P00DMK5-1mg
A3
522-70-3 ≥98%
1mg
$314.00 2024-04-30
1PlusChem
1P00DMK5-5mg
A3
522-70-3 ≥98%
5mg
$1326.00 2024-04-30

Antimycin A3 関連文献

Antimycin A3に関する追加情報

Comprehensive Overview of Antimycin A3 (CAS No. 522-70-3): Mechanism, Applications, and Research Insights

Antimycin A3 (CAS 522-70-3), a derivative of the Antimycin family, is a naturally occurring antibiotic and mitochondrial electron transport chain inhibitor. This compound has garnered significant attention in biochemical research due to its unique ability to bind to the Qi site of cytochrome c reductase (Complex III), effectively blocking oxidative phosphorylation. Researchers and biotech professionals frequently search for terms like "Antimycin A3 mechanism of action," "522-70-3 solubility," or "Antimycin A3 in apoptosis studies," reflecting its diverse applications in cellular metabolism and cancer research.

The growing interest in mitochondrial dysfunction and metabolic reprogramming in diseases like cancer has positioned Antimycin A3 as a critical tool. Recent studies highlight its role in inducing reactive oxygen species (ROS) generation, making it valuable for investigating oxidative stress pathways. SEO analytics reveal trending queries such as "Antimycin A3 vs. Oligomycin" and "CAS 522-70-3 supplier," underscoring its comparative relevance in mitochondrial research and commercial availability.

From a structural perspective, Antimycin A3 belongs to the dilactone class, featuring a 9-membered ring system. Its molecular formula (C28H40N2O9) and weight (548.6 g/mol) are frequently cited in technical literature. Laboratories often seek "Antimycin A3 HPLC protocols" or "522-70-3 stability data," emphasizing the need for precise analytical methods. The compound's stability in organic solvents (e.g., DMSO or ethanol) and sensitivity to light are critical considerations for experimental design.

In translational research, Antimycin A3 is explored for its selective cytotoxicity toward cancer cells via ATP depletion. This aligns with the rising focus on energy-targeted therapies, a hot topic in oncology forums. PubMed-indexed studies correlate its usage with "mitochondrial membrane potential collapse" and "autophagy modulation," addressing common search intent around "Antimycin A3 cancer metabolism." Such applications are further validated by its inclusion in drug combination screens for synergistic effects.

Beyond biomedical fields, Antimycin A3 serves as a reference standard in environmental toxicology to assess mitochondrial toxicity in aquatic organisms. Regulatory agencies evaluate its impact using OECD guidelines, responding to queries like "522-70-3 ecotoxicity." This dual applicability—spanning human health and ecological studies—enhances its scientific footprint while adhering to non-hazardous research criteria.

To optimize experimental outcomes with Antimycin A3, researchers emphasize dose-dependent effects (typically 1–10 µM in vitro) and compatibility with cell viability assays (e.g., MTT or Seahorse analyzers). Recent preprint repositories feature innovations like "nanoparticle-delivered Antimycin A3," tapping into the demand for targeted drug delivery solutions—a trending niche in 2024.

In summary, Antimycin A3 (CAS 522-70-3) remains indispensable for dissecting mitochondrial biology and therapeutic development. Its intersection with high-interest areas—metabolic disorders, ROS signaling, and precision oncology—ensures sustained relevance. For procurement, analytical documentation (COA, MSDS) matching "Antimycin A3 purity standards" is recommended to meet reproducibility requirements in peer-reviewed studies.

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